

Technical Guide: Molecular Weight of 1-Bromo-3-methylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3-methylhexane**

Cat. No.: **B13168464**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-3-methylhexane is a halogenated alkane with the chemical formula $C_7H_{15}Br$.^{[1][2][3]} As a valuable reagent in organic synthesis, particularly in nucleophilic substitution reactions, a precise understanding of its molecular properties, beginning with its molecular weight, is fundamental for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in drug development.^[4] This document provides a detailed breakdown of the calculation of its molecular weight based on the standard atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Molecular Structure and Formula

The structure of **1-bromo-3-methylhexane** consists of a hexane chain with a bromine atom attached to the first carbon (C1) and a methyl group at the third carbon (C3). This arrangement results in the molecular formula $C_7H_{15}Br$.

Calculation of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights (Ar) of its constituent atoms. The calculation for **1-bromo-3-methylhexane** is based on the number of atoms of carbon, hydrogen, and bromine in its molecular formula.

Formula: MW = (Number of C atoms × Ar of C) + (Number of H atoms × Ar of H) + (Number of Br atoms × Ar of Br)

The standard atomic weights for these elements are provided by IUPAC. For elements with isotopic variations in natural terrestrial sources, IUPAC provides a range. For practical calculations, a conventional value is often used.[\[5\]](#)

Atomic Weight Data

The table below summarizes the standard and conventional atomic weights for the elements present in **1-bromo-3-methylhexane**.

Element	Symbol	IUPAC Standard Atomic Weight Interval	Conventional Atomic Weight (g/mol)
Carbon	C	[12.0096, 12.0116] [6]	12.011
Hydrogen	H	[1.00784, 1.00811] [7]	1.008 [5]
Bromine	Br	[79.901, 79.907] [8] [9]	79.904 [10]

Molecular Weight Calculation Summary

Using the conventional atomic weights, the molecular weight of **1-bromo-3-methylhexane** is calculated as follows.

Constituent Element	Number of Atoms	Conventional Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon (C)	7	12.011	84.077
Hydrogen (H)	15	1.008	15.120
Bromine (Br)	1	79.904	79.904
Total Molecular Weight		179.101	

The calculated molecular weight is approximately 179.10 g/mol, consistent with values found in chemical databases.[\[1\]](#)[\[11\]](#)

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical process of calculating the molecular weight of a chemical compound from its molecular formula and the standard atomic weights of its constituent elements.

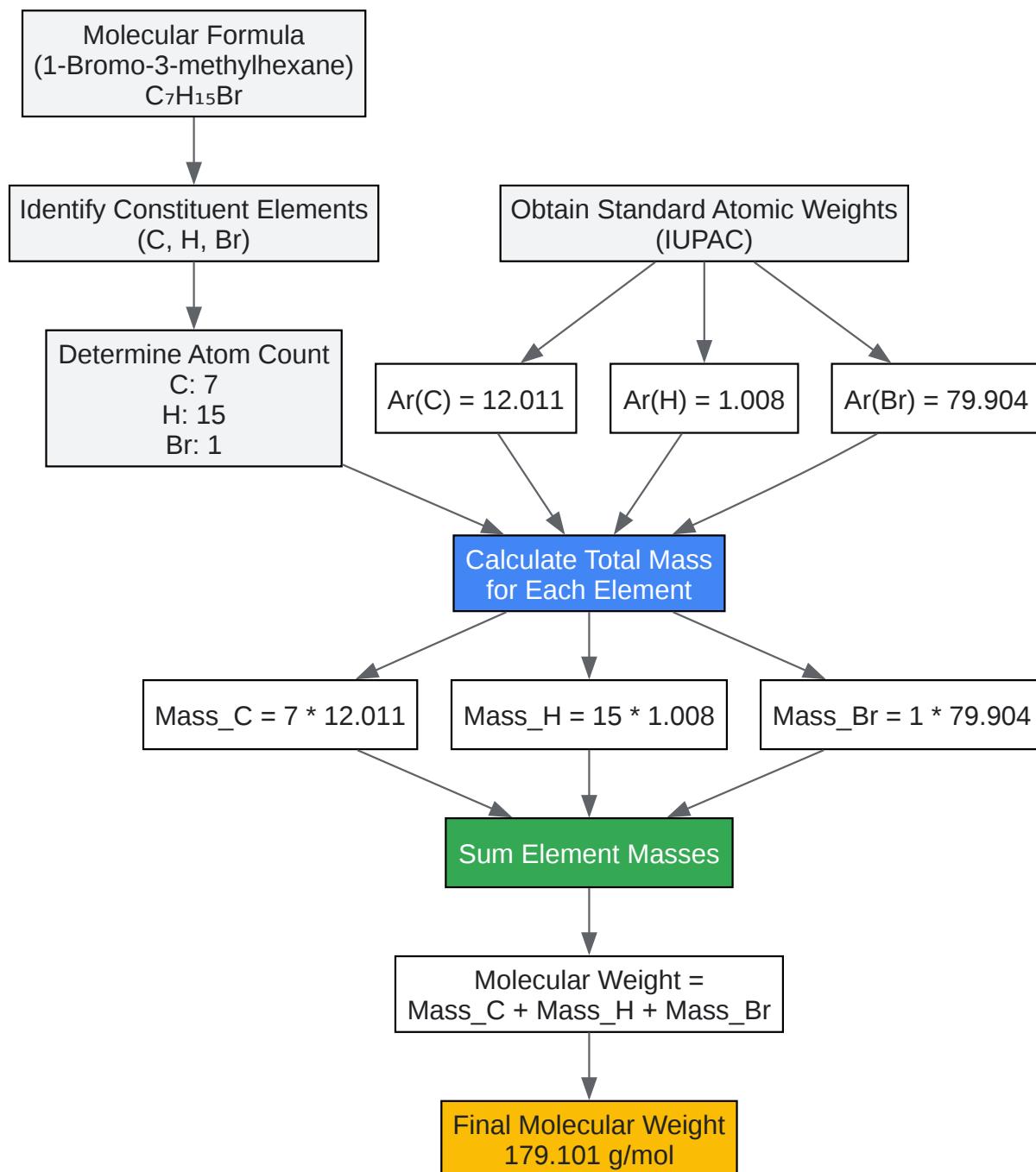


Diagram 1: Molecular Weight Calculation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for calculating the molecular weight of **1-bromo-3-methylhexane**.

Experimental Protocols

While this guide focuses on the theoretical calculation of molecular weight, experimental verification is typically achieved through mass spectrometry.

Protocol: Mass Spectrometry for Molecular Weight Verification

- Sample Preparation: Dissolve a microgram-scale quantity of **1-bromo-3-methylhexane** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and maximize the abundance of the molecular ion.
- Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Detection: The detector records the abundance of ions at each m/z value.
- Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion $[M]^+$. Due to the natural isotopic abundance of bromine (approximately 50.7% ^{79}Br and 49.3% ^{81}Br), a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (e.g., at $m/z \approx 178$ and 180 for the $\text{C}_7\text{H}_{15}^{79}\text{Br}^+$ and $\text{C}_7\text{H}_{15}^{81}\text{Br}^+$ ions, respectively) will be observed, confirming the presence of one bromine atom and verifying the molecular weight.

The following diagram outlines the experimental workflow for this verification.

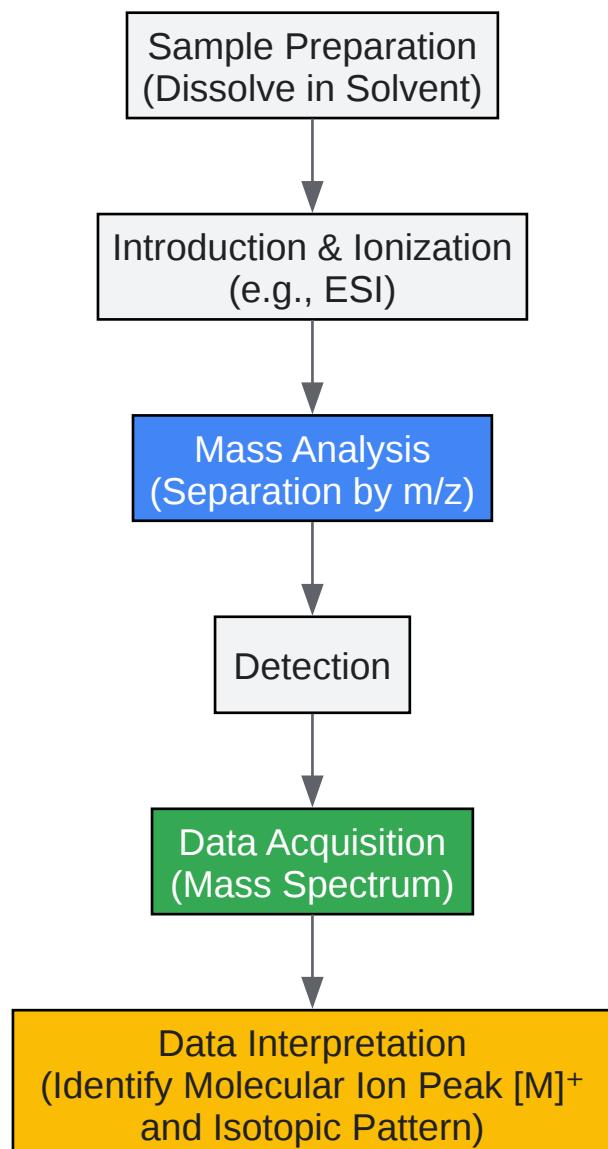


Diagram 2: Mass Spectrometry Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for molecular weight verification via mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-3-methylhexane (75854-66-9) for sale [vulcanchem.com]
- 2. 1-BROMO-3-METHYLHEXANE [chemicalbook.com]
- 3. 1-BROMO-3-METHYLHEXANE [chemicalbook.com]
- 4. 1-Bromo-3-methylhexane|C7H15Br|CAS 75854-66-9 [benchchem.com]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. 75854-66-9|1-Bromo-3-methylhexane|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Technical Guide: Molecular Weight of 1-Bromo-3-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13168464#1-bromo-3-methylhexane-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com